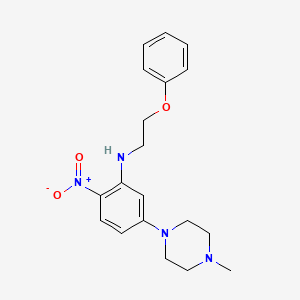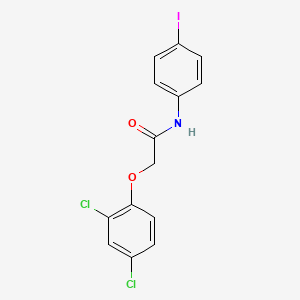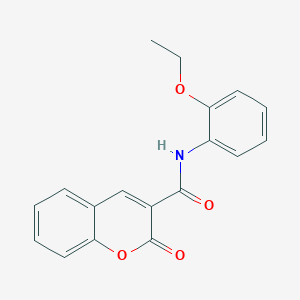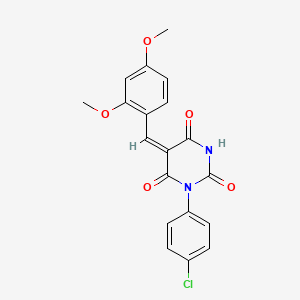
5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)anilin ist eine komplexe organische Verbindung, die einen Piperazinring, eine Nitrogruppe und eine Phenoxyethylgruppe enthält, die an einen Anilinkern gebunden sind.
Vorbereitungsmethoden
Die Synthese von 5-(4-Methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)anilin umfasst in der Regel mehrere Schritte. Ein gängiger Syntheseweg beginnt mit der Nitrierung von Anilinderivaten, um die Nitrogruppe einzuführen. Dies wird gefolgt von der Substitution des Anilinstickstoffs durch eine Phenoxyethylgruppe mittels nukleophiler Substitutionsreaktionen. Schließlich wird der Piperazinring durch eine nukleophile Substitutionsreaktion mit 4-Methylpiperazin unter kontrollierten Bedingungen eingeführt.
Industrielle Produktionsverfahren beinhalten oft die Optimierung dieser Schritte, um Ausbeute und Reinheit zu erhöhen. Dies kann die Verwendung von Katalysatoren, spezifischen Lösungsmitteln und Temperaturkontrolle umfassen, um sicherzustellen, dass die Reaktionen effizient ablaufen.
Analyse Chemischer Reaktionen
5-(4-Methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)anilin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Phenoxyethylgruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Reduktion: Die Nitrogruppe kann mit Reagenzien wie Zinn(II)-chlorid in Salzsäure zu einem Amin reduziert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Wasserstoffgas, Zinn(II)-chlorid und verschiedene Nukleophile. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
5-(4-Methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)anilin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Es wird auf seine potenzielle biologische Aktivität untersucht, einschließlich seiner Interaktion mit verschiedenen biologischen Zielstrukturen.
Medizin: Die Forschung konzentriert sich auf sein Potenzial als pharmazeutischer Wirkstoff, insbesondere in der Entwicklung neuer Medikamente.
Industrie: Es wird in der Produktion von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 5-(4-Methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)anilin umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit biologischen Molekülen interagieren. Der Piperazinring und die Phenoxyethylgruppe tragen zur Fähigkeit der Verbindung bei, an bestimmte Rezeptoren oder Enzyme zu binden und so verschiedene biochemische Pfade zu beeinflussen.
Wirkmechanismus
The mechanism of action of 5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperazine ring and phenoxyethyl group contribute to the compound’s ability to bind to specific receptors or enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen von 5-(4-Methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)anilin gehören andere Anilinderivate mit unterschiedlichen Substituenten. Zum Beispiel weisen N-Phenylacetamid-Sulfonamide ähnliche strukturelle Merkmale und biologische Aktivitäten auf
Fazit
5-(4-Methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)anilin ist eine vielseitige Verbindung mit großem Potenzial in verschiedenen Bereichen der wissenschaftlichen Forschung. Seine einzigartige Struktur ermöglicht es ihm, eine Vielzahl von chemischen Reaktionen einzugehen und mit biologischen Zielstrukturen zu interagieren, was es zu einer wertvollen Verbindung für weitere Studien und Anwendungen macht.
Eigenschaften
Molekularformel |
C19H24N4O3 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
5-(4-methylpiperazin-1-yl)-2-nitro-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C19H24N4O3/c1-21-10-12-22(13-11-21)16-7-8-19(23(24)25)18(15-16)20-9-14-26-17-5-3-2-4-6-17/h2-8,15,20H,9-14H2,1H3 |
InChI-Schlüssel |
MBZZBPVCAINQRT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
